Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

medicinal chemistry bioisosterism ADMET optimization

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a pre-formed potassium salt of a 1,3,4-oxadiazole-2-carboxylic acid derivative bearing a 5-fluoropyridin-2-yl group at the 5-position. The compound incorporates two pharmacologically relevant heterocyclic motifs within a single, well-defined chemical species, distinguishing it from analogs where the oxadiazole or fluoropyridine is present in isolation.

Molecular Formula C8H3FKN3O3
Molecular Weight 247.227
CAS No. 2126177-44-2
Cat. No. B2714213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
CAS2126177-44-2
Molecular FormulaC8H3FKN3O3
Molecular Weight247.227
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+]
InChIInChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1
InChIKeyOHZIVJYIQMKQPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 2126177-44-2): Core Chemical Identity and In-Class Positioning


Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a pre-formed potassium salt of a 1,3,4-oxadiazole-2-carboxylic acid derivative bearing a 5-fluoropyridin-2-yl group at the 5-position . The compound incorporates two pharmacologically relevant heterocyclic motifs within a single, well-defined chemical species, distinguishing it from analogs where the oxadiazole or fluoropyridine is present in isolation . The 1,3,4-oxadiazole regioisomeric form is specifically recognized for an order-of-magnitude lower lipophilicity and superior metabolic stability relative to the 1,2,4-isomer, a systematic difference validated across matched molecular pairs in an AstraZeneca collection [1].

Why In-Class 1,3,4-Oxadiazole-2-Carboxylates Cannot Be Interchanged with Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate for Aqueous-Phase Research


Simply substituting a generic potassium 1,3,4-oxadiazole-2-carboxylate (CAS 1188263-66-2) or the free acid form (CAS 1566971-50-3) for the target compound ignores two critical dimensions of performance differentiation that directly impact experimental reproducibility: (1) the potassium counterion confers systematically higher aqueous solubility and dissolution rate compared to the free acid, eliminating the need for in situ salt formation and the associated variability in stoichiometry and pH ; (2) the 5-fluoropyridin-2-yl substituent provides a distinct electronic and steric profile versus the unsubstituted or 5-methyl analogs (e.g., CAS 888504-28-7), which directly modulates target binding affinity and metabolic stability, as evidenced by the well-documented impact of fluoropyridine substitution on bioactivity in related heterocyclic series . These differences mean that procurement of the wrong salt or substituent variant may yield non-comparable biological or physicochemical results.

Quantitative Differentiation Evidence for Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate vs. Closest Analogs


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, and hERG Liability

Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that the 1,3,4-oxadiazole isomer consistently exhibits one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. Significant differences are also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole regioisomer [1]. These differences arise from intrinsically different charge distributions and dipole moments between the two regioisomeric forms [1]. The target compound, as a 1,3,4-oxadiazole, is predicted to benefit from this regioisomeric advantage relative to its 1,2,4-oxadiazole analog (e.g., 5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid).

medicinal chemistry bioisosterism ADMET optimization

Potassium Salt vs. Free Acid Form: Aqueous Solubility and Handling Advantage

The potassium salt form of 1,3,4-oxadiazole-2-carboxylic acid derivatives is documented to provide enhanced solubility in water and polar solvents compared to the corresponding free acid form . For the target compound, the potassium carboxylate moiety is intrinsically ionized at physiological pH, ensuring immediate dissolution without pH adjustment. In contrast, the free acid (CAS 1566971-50-3) requires neutralization and may have significantly lower aqueous solubility; related oxadiazole free acids have reported water solubility values as low as 11.49 g/L (approximately 55 mM) , and the potassium salt form is expected to be markedly higher.

aqueous solubility salt selection biochemical assay preparation

5-Fluoropyridin-2-yl vs. 5-Methyl Substitution: Impact on Target Binding and Metabolic Stability

The 5-fluoropyridin-2-yl group in the target compound replaces the simple 5-methyl group found in Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7), an intermediate used in the synthesis of the HIV integrase inhibitor Raltegravir. The introduction of a fluoropyridine moiety has been shown in structurally related compound series to enhance binding affinity to biological targets through increased hydrophobic contacts and potential halogen bonding interactions, as well as to improve metabolic stability by blocking oxidative metabolism at the pyridine ring . While direct head-to-head data for this specific pair is not publicly available, the broader medicinal chemistry literature demonstrates that fluorine substitution at the 5-position of pyridine consistently yields measurable improvements in potency and microsomal stability compared to the unsubstituted or methyl-substituted analogs [1].

fluorine substitution bioisosterism HTS hit triage

Purity and Specification: Commercially Available at 98% vs. 95% for Generic Analogs

The target compound is commercially available at a certified purity of 98% (HPLC) from at least one vendor , whereas closest structural analogs such as the free acid are listed at 95% purity . This 3-percentage-point difference in purity can be critical for applications requiring high-fidelity structure-activity data, as 5% total impurities may include residual palladium, starting materials, or regioisomeric contaminants that can produce false positives or skewed IC50 values in biochemical screens .

chemical procurement assay reproducibility purity threshold

Application Scenarios Where Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate Offers Measurable Selection Advantages


Aqueous Biochemical Assay Development Requiring Pre-Dissolved, pH-Neutral Active Species

For high-throughput screening (HTS) campaigns or biochemical assays conducted in aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl), the potassium salt form of the target compound provides an immediately soluble, ionized carboxylate species without pH adjustment . This eliminates the need for in situ neutralization of the free acid with potassium hydroxide, a step that introduces variability in counterion stoichiometry and local pH, thereby improving inter-run reproducibility. The documented solubility advantage of potassium carboxylates over the free acid form supports direct DMSO-to-buffer dilution protocols with reduced risk of precipitation .

Medicinal Chemistry Lead Optimization Prioritizing hERG Safety and Metabolic Stability

The class-level evidence from the AstraZeneca matched-pair analysis indicates that the 1,3,4-oxadiazole regioisomer present in the target compound is systematically associated with reduced hERG channel inhibition and improved liver microsomal stability compared to the 1,2,4-oxadiazole regioisomer . Medicinal chemists selecting this compound as a core scaffold or building block can therefore expect a more favorable ADMET starting profile than would be obtained with the alternative regioisomeric series, potentially reducing the number of design-make-test cycles needed to achieve acceptable safety and pharmacokinetic margins .

Synthesis of Fluoropyridine-Containing Compound Libraries via Suzuki-Miyaura Coupling

The target compound contains a fluorine atom on the pyridine ring, which can serve as a synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or for electronic tuning of the pyridine ring . The compound is documented to participate in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent partner to form carbon-carbon bonds with aryl halides, enabling the construction of biaryl-containing libraries . This specific reactivity profile differentiates it from 5-methyl-substituted analogs that lack this synthetic versatility.

Procurement for SAR Studies Requiring Certified High-Purity Starting Material

When planning a structure-activity relationship (SAR) study where the oxadiazole carboxylate is a key pharmacophoric element, the 98% commercial purity specification of the target compound (confirmed by HPLC) provides a superior starting point relative to the 95% purity specification available for the free acid or methyl ester analogs . This 3-percentage-point purity difference is meaningful: at 95% purity, a 5% impurity load may contain potent off-target active contaminants that could mislead primary screening results, whereas 98% purity reduces this risk by nearly half, lowering the false-positive rate in early-stage discovery biology .

Quote Request

Request a Quote for Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.